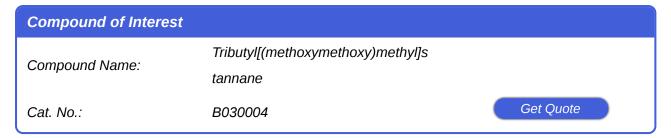


Technical Guide: Physical Properties of Tributyl[(methoxymethoxy)methyl]stannane

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical and chemical properties of **Tributyl[(methoxymethoxy)methyl]stannane**. The information is compiled from various scientific sources to support its application in research and development, particularly in the context of organic synthesis.

Core Physical Properties

Tributyl[(methoxymethoxy)methyl]stannane is a versatile organotin reagent. A summary of its key physical properties is presented below.



Property	Value	Source
Molecular Formula	C15H34O2Sn	[1][2]
Molecular Weight	365.14 g/mol	[1][2]
Appearance	Colorless liquid	[3]
Boiling Point	117 °C at 0.34 mmHg84-87 °C at 0.05 Torr	[3][4]
Density	~1.1 g/cm³ (estimated)	[5][6][7]
Refractive Index	No data available	
Solubility	Soluble in organic solvents such as ethanol, acetone, and toluene. Insoluble in water.	[1][8][9]

Note on Density: Experimentally determined density for

Tributyl[(methoxymethoxy)methyl]stannane is not readily available in the reviewed literature. The provided value is an estimation based on the densities of structurally related tributyltin compounds, such as tributyltin oxide (~1.17 g/cm³) and tributyltin hydride (~1.058-1.103 g/cm³).[5][6][7]

Experimental Protocols

Synthesis of

Tributyl[(methoxymethoxy)methyl]stannane

A detailed and verified procedure for the synthesis of

Tributyl[(methoxymethoxy)methyl]stannane is available from Organic Syntheses.[3] The synthesis is a two-step process starting from tributyltin hydride.

Part A: Synthesis of (Tributylstannyl)methanol

 A solution of lithium diisopropylamide (LDA) is prepared by adding n-butyllithium to diisopropylamine in dry tetrahydrofuran (THF) at 0 °C under an inert atmosphere.



- Tributyltin hydride is then added dropwise to the LDA solution at 0 °C to form tributylstannyllithium.
- Paraformaldehyde is added to the reaction mixture, which is then allowed to warm to room temperature and stirred for 3 hours.
- The reaction is quenched with water, and the product is extracted with petroleum ether.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield crude (tributylstannyl)methanol as a colorless oil, which is used in the next step without further purification.[3]

Part B: Synthesis of Tributyl[(methoxymethoxy)methyl]stannane

- The crude (tributylstannyl)methanol is dissolved in dichloromethane and dimethoxymethane, followed by the addition of powdered 4 Å molecular sieves.
- The mixture is cooled to -20 °C, and boron trifluoride etherate is added dropwise.
- The reaction is stirred at -20 °C for 1 hour and then quenched with aqueous sodium bicarbonate solution.
- The mixture is filtered, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
- The crude product is purified by column chromatography on alumina, followed by distillation under reduced pressure to afford pure Tributyl[(methoxymethoxy)methyl]stannane as a colorless liquid.[3]

Spectroscopic Characterization

The synthesized product can be characterized using standard spectroscopic methods. The expected spectral data are as follows[3]:

Infrared (IR) (film): 2970, 2930, 2880, 2770, 1465, 1420, 1395, 1380, 1345, 1295, 1245, 1205, 1150, 1100, 1040, 965, 930, 875, 730 cm⁻¹



- ¹H Nuclear Magnetic Resonance (NMR) (250 MHz, CDCl₃): δ 0.8–1.1 (m, 15 H), 1.2–1.7 (m, 12 H), 3.33 (s, 3 H), 3.74 (s, 2 H), 4.52 (s, 2 H)
- ¹³C Nuclear Magnetic Resonance (NMR) (75 MHz, CDCl₃): δ 8.9, 13.6, 27.3, 29.1, 54.9, 57.6, 99.4

Experimental Workflow Diagram

The following diagram illustrates the synthesis process for **Tributyl[(methoxymethoxy)methyl]stannane**.

Synthesis of **Tributyl[(methoxymethoxy)methyl]stannane**.

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